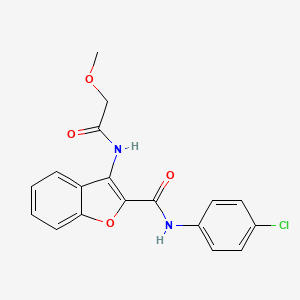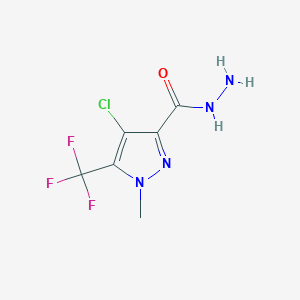
(7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemically synthesized molecules that often exhibit significant biological and pharmacological activities. Such compounds are typically explored for their potential in various applications, including medicinal chemistry and material science. The synthesis and characterization of these molecules provide essential insights into their structure-activity relationships.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Jing et al. (2018) developed a highly efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, demonstrating the potential for innovative synthetic approaches in creating similar compounds (Jing et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information about the molecule's geometry, conformation, and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets. For instance, the structural characterization of related molecules has been reported by Shahana and Yardily (2020), highlighting the role of computational and spectral methods in understanding compound structures (Shahana & Yardily, 2020).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Intramolecular Rearrangement under UV Irradiation : A study by Jing et al. (2018) developed an environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones. This process highlights the potential for generating related compounds using UV light, which could be applicable for synthesizing derivatives of the specified compound (Jing et al., 2018).
Red Phosphorescent Properties for OLEDs : Research on phosphorescent Ir(III) complexes by Kang et al. (2011) demonstrates the photophysical properties of aryl(6-arylpyridin-3-yl)methanone ligands in organic light-emitting diodes (OLEDs). Such studies imply that the chemical framework of naphthyridin-3-yl derivatives can be tailored for applications in photonic devices (Kang et al., 2011).
Anticancer Activities
Novel Thioaryl Naphthylmethanone Oxime Ether Analogs : A significant advancement in anticancer agents is demonstrated through the design of thioaryl naphthylmethanone oxime ether analogs, with one compound showing potent cytotoxicity toward various cancer cells. This suggests the potential for structurally related compounds, including naphthyridin-3-yl derivatives, to serve as frameworks for new anticancer drugs (Chakravarti et al., 2014).
Induction of Apoptosis and Necroptosis in Melanoma Cells : A novel naphthyridine derivative was found to induce both necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism of cell death suggests the potential for therapeutic applications of similar compounds in treating malignant melanomas (Kong et al., 2018).
Propriétés
IUPAC Name |
[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJMFJFBIFSPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
![2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2488588.png)


![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)